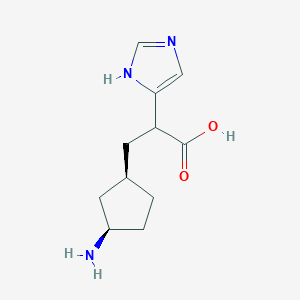
3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid is a complex organic compound that features both an aminocyclopentyl group and an imidazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Aminocyclopentyl Group:
Imidazole Ring Formation: The imidazole ring can be synthesized through cyclization reactions involving precursors like glyoxal and ammonia.
Coupling Reactions: The final step often involves coupling the aminocyclopentyl group with the imidazole ring under specific conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming oxo derivatives.
Reduction: Reduction reactions could target the imidazole ring, potentially leading to hydrogenated derivatives.
Substitution: Substitution reactions might occur at the imidazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydrogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, it might be studied for its interactions with enzymes or receptors, given the presence of the imidazole ring, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where imidazole-containing compounds have shown efficacy.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action for compounds like 3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid typically involves binding to specific molecular targets such as enzymes or receptors. The imidazole ring is known to coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole-4-acetic acid: A metabolite of histamine with an imidazole ring.
Uniqueness
What sets 3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid apart is the combination of the aminocyclopentyl group with the imidazole ring, which may confer unique biological properties and synthetic utility.
Propiedades
Fórmula molecular |
C11H17N3O2 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
3-[(1R,3R)-3-aminocyclopentyl]-2-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O2/c12-8-2-1-7(3-8)4-9(11(15)16)10-5-13-6-14-10/h5-9H,1-4,12H2,(H,13,14)(H,15,16)/t7-,8+,9?/m0/s1 |
Clave InChI |
PZGUGILVGVOOKI-ZQTLJVIJSA-N |
SMILES isomérico |
C1C[C@H](C[C@H]1CC(C2=CN=CN2)C(=O)O)N |
SMILES canónico |
C1CC(CC1CC(C2=CN=CN2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















